2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-: is a complex organic compound known for its vibrant color and various applications in scientific research and industry. This compound is part of the azo dye family, which are characterized by their nitrogen-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Diazotization: : Typically involves nitrous acid (HNO2) and hydrochloric acid (HCl) at low temperatures.
Azo Coupling: : Commonly uses phenols or amines as coupling partners, with alkaline conditions to facilitate the reaction.
Oxidation: : Can be achieved using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Reducing agents such as sodium dithionite (Na2S2O4) are used.
Major Products Formed
Azo Dyes: : The primary products are various azo dyes with different shades depending on the coupling partners used.
Oxidized or Reduced Derivatives: : These can include different functionalized naphthalene derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties. It serves as a chromogenic agent in biochemical assays, where it helps in visualizing and quantifying specific biomolecules. It is also used in synthetic organic chemistry as a building block for more complex molecules. In the field of medicine
Mechanism of Action
The compound exerts its effects primarily through azo coupling reactions , where it forms stable azo bonds with other aromatic compounds. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with biomolecules to produce a detectable color change or to facilitate the formation of new chemical entities.
Comparison with Similar Compounds
This compound is unique due to its specific structure and the presence of both amino and hydroxyl groups on the naphthalene ring. Similar compounds include other azo dyes like C.I. Acid Red 33 and C.I. Acid Orange 7 , which also undergo azo coupling reactions but have different substituents and resulting colors.
List of Similar Compounds
C.I. Acid Red 33
C.I. Acid Orange 7
C.I. Direct Blue 15
C.I. Mordant Red 3
Properties
IUPAC Name |
5-amino-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O10S3/c21-14-9-12(34(25,26)27)7-11-8-16(35(28,29)30)18(19(24)17(11)14)23-22-15-6-5-10-3-1-2-4-13(10)20(15)36(31,32)33/h1-9,24H,21H2,(H,25,26,27)(H,28,29,30)(H,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWNMIDVRILOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070287 | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0070287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65237-05-0 | |
Record name | 5-Amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65237-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-(1-sulfo-2-naphthalenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065237050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0070287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-4-hydroxy-3-[(1-sulpho-2-naphthyl)azo]naphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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